![molecular formula C10H11ClN4S B14407592 1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine CAS No. 84827-89-4](/img/structure/B14407592.png)
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazoles Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue . The product structure is confirmed using 1H NMR and mass spectrometry.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the solvent-free reaction conditions and the use of common reagents suggest that it can be synthesized on a larger scale with appropriate optimization of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group in the precursor triazine is substituted by the triazol-3-amine residue.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Solvent-free conditions, 5-cyano-1,2,4-triazines, and 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine.
Oxidation and Reduction: Common oxidizing and reducing agents can be used, but specific examples are not provided in the literature.
Major Products Formed
The major product formed from the nucleophilic substitution reaction is this compound .
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets and pathways. The compound’s triazole ring can bind to enzymes and receptors, affecting their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: A thiazole derivative with similar heterocyclic properties.
Indole Derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Uniqueness
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylsulfanyl group makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84827-89-4 |
|---|---|
Molekularformel |
C10H11ClN4S |
Molekulargewicht |
254.74 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4S/c1-16-10-13-9(12)14-15(10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,14) |
InChI-Schlüssel |
BVGVKHXGLARCIR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NN1CC2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


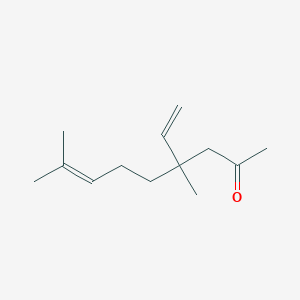
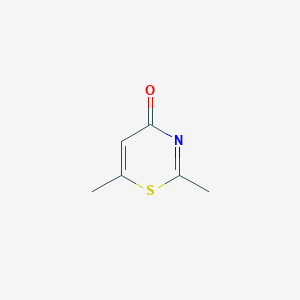
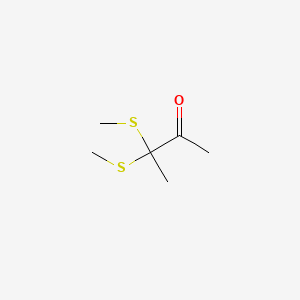
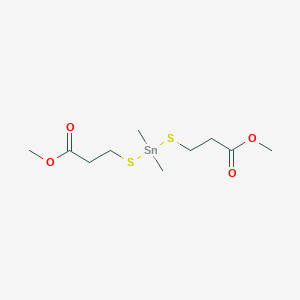
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
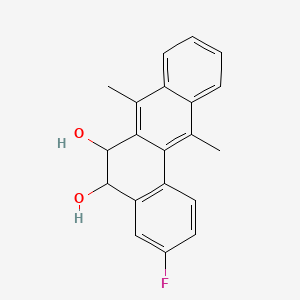

![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
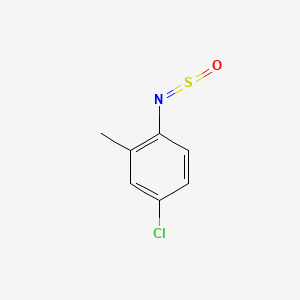
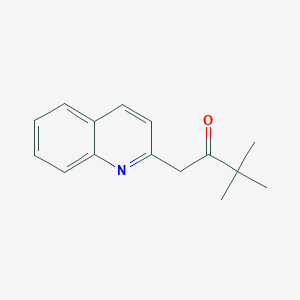
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
